molecular formula C11H13FN2O B12068604 1-amino-N-(4-fluoro-2-methylphenyl)cyclopropane-1-carboxamide

1-amino-N-(4-fluoro-2-methylphenyl)cyclopropane-1-carboxamide

Cat. No.: B12068604
M. Wt: 208.23 g/mol
InChI Key: WQXVVEAUTDXODQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-amino-N-(4-fluoro-2-methylphenyl)cyclopropane-1-carboxamide is a chemical compound with the molecular formula C11H13FN2O and a molecular weight of 208.23 g/mol . This compound is characterized by the presence of a cyclopropane ring, an amino group, and a fluorinated aromatic ring, making it a unique structure in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. This process ensures that the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

1-amino-N-(4-fluoro-2-methylphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

    Substitution: The aromatic ring can undergo substitution reactions, where the fluorine atom or other substituents are replaced with different groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring .

Scientific Research Applications

1-amino-N-(4-fluoro-2-methylphenyl)cyclopropane-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-amino-N-(4-fluoro-2-methylphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
  • Other cyclopropane carboxamide derivatives

Uniqueness

1-amino-N-(4-fluoro-2-methylphenyl)cyclopropane-1-carboxamide is unique due to its specific combination of functional groups and its fluorinated aromatic ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C11H13FN2O

Molecular Weight

208.23 g/mol

IUPAC Name

1-amino-N-(4-fluoro-2-methylphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C11H13FN2O/c1-7-6-8(12)2-3-9(7)14-10(15)11(13)4-5-11/h2-3,6H,4-5,13H2,1H3,(H,14,15)

InChI Key

WQXVVEAUTDXODQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2(CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.